molecular formula C10H18Cl2N4 B8219899 N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

Cat. No.: B8219899
M. Wt: 265.18 g/mol
InChI Key: MHCUCKJLPADEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is a compound that features a piperidine ring attached to a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both piperidine and pyrimidine rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the alkylation of piperidine with a pyrimidine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;;/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCUCKJLPADEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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